molecular formula C15H14N2O3 B6392644 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261929-67-2

4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6392644
CAS No.: 1261929-67-2
M. Wt: 270.28 g/mol
InChI Key: GGGKGIUQYQBAMQ-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is a versatile chemical compound with a unique structure that combines a picolinic acid moiety with an N-ethylaminocarbonyl-substituted phenyl group.

Properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16-14(18)12-5-3-4-10(8-12)11-6-7-17-13(9-11)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGKGIUQYQBAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid typically involves a multi-step process. One common method starts with the preparation of the picolinic acid derivative, followed by the introduction of the N-ethylaminocarbonyl group onto the phenyl ring. This can be achieved through a series of reactions including nitration, reduction, and acylation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and efficiency while minimizing waste and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid has significant potential in various fields of research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for further study.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s properties make it suitable for use in material science, including the development of new polymers and advanced materials

Mechanism of Action

The mechanism by which 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins and affecting various cellular processes. The compound’s ability to modulate protein function makes it a valuable tool in the study of cellular pathways and disease mechanisms .

Comparison with Similar Compounds

4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: A simpler derivative that lacks the N-ethylaminocarbonyl group, used in various biochemical studies.

    Nicotinic acid: Another pyridine carboxylic acid with different biological activities and applications.

    Halauxifen-methyl: A picolinate compound used as a herbicide, highlighting the diverse applications of picolinic acid derivatives.

The uniqueness of 4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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